molecular formula C5H11NO B3058116 1-(2-Aminoethyl)cyclopropanol CAS No. 879514-75-7

1-(2-Aminoethyl)cyclopropanol

Cat. No. B3058116
M. Wt: 101.15
InChI Key: UHORUBYOVZVQKT-UHFFFAOYSA-N
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Description

“1-(2-Aminoethyl)cyclopropanol” is a chemical compound with the molecular formula C5H11NO . It is a derivative of cyclopropanol, which is a three-carbon ring with one hydroxyl (OH) group .


Synthesis Analysis

The synthesis of cyclopropanols, including “1-(2-Aminoethyl)cyclopropanol”, can be achieved through the Kulinkovich reaction . This reaction involves the organic synthesis of substituted cyclopropanols through the reaction of esters with dialkyldialkoxytitanium reagents, which are generated in situ from Grignard reagents containing a hydrogen in beta-position and titanium (IV) alkoxides .


Molecular Structure Analysis

The molecular structure of “1-(2-Aminoethyl)cyclopropanol” comprises three carbon atoms forming a cyclopropane ring, five hydrogen atoms, and a hydroxyl group . This structure is similar to cyclopropanol, which is characterized by a cyclic structure, specifically a three-carbon ring with a single oxygen-containing functional group, the hydroxyl group .


Chemical Reactions Analysis

The chemical reactions of “1-(2-Aminoethyl)cyclopropanol” can be understood by studying the reactions of cyclopropanols. The Kulinkovich reaction describes the organic synthesis of substituted cyclopropanols through the reaction of esters with dialkyldialkoxytitanium reagents . Additionally, 1-substituted cyclopropanols are formed in high yields in the titanium (IV)isopropoxide-catalyzed reaction of esters with ethylmagnesium bromide .


Physical And Chemical Properties Analysis

The physical properties of “1-(2-Aminoethyl)cyclopropanol” include a density of 1.125±0.06 g/cm3 and a boiling point of 172.7±13.0 °C . The chemical properties of cyclopropanols, in general, stem from the characteristics of the hydroxyl group and the unique cyclopropane ring .

Scientific Research Applications

Chemistry and Synthesis

1-(2-Aminoethyl)cyclopropanol serves as a fundamental building block in synthetic chemistry, contributing to the development of heterocyclic compounds. Ghosh et al. (2015) highlighted the significance of 2-oxo-3-cyanopyridine derivatives, related to 1-(2-Aminoethyl)cyclopropanol, in pharmacology, emphasizing their roles as anticancer, antibacterial, antifungal agents, and more. The high reactivity of these scaffolds makes them invaluable intermediates in various organic syntheses, underscoring the compound's versatility and importance in drug development and chemical synthesis (Ghosh et al., 2015).

Environmental Applications

Cyanobacteria, known for their ability to produce a wide array of biologically active compounds, have been studied for their potential environmental applications. Abed et al. (2009) discussed the utilization of cyanobacteria in biotechnology, including their role in wastewater treatment, biofuel production, and as a source of secondary metabolites. This research suggests potential environmental benefits that could be linked to compounds such as 1-(2-Aminoethyl)cyclopropanol through the production of bioactive substances that may contribute to sustainable practices and environmental conservation (Abed et al., 2009).

Pharmacology and Drug Delivery

In the realm of pharmacology, cyclodextrins have emerged as promising carriers for drug delivery, enhancing the solubility and bioavailability of hydrophobic drugs. Valle (2004) reviewed the applications of cyclodextrins, with a focus on their ability to form inclusion complexes with various compounds, potentially including 1-(2-Aminoethyl)cyclopropanol. This property could be exploited to improve the pharmacokinetic profiles of drugs, highlighting the compound's relevance in the development of more effective and efficient therapeutic agents (Valle, 2004).

properties

IUPAC Name

1-(2-aminoethyl)cyclopropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-4-3-5(7)1-2-5/h7H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHORUBYOVZVQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101307434
Record name 1-(2-Aminoethyl)cyclopropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101307434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminoethyl)cyclopropan-1-ol

CAS RN

879514-75-7
Record name 1-(2-Aminoethyl)cyclopropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879514-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Aminoethyl)cyclopropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101307434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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